An In-Depth Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile (CAS No. 35857-93-3)
An In-Depth Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile (CAS No. 35857-93-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyridazine-4-carbonitrile is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a pyridazine core with two reactive chlorine atoms and a nitrile group, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The strategic positioning of its functional groups allows for selective chemical modifications, enabling the construction of complex molecular architectures for drug discovery programs.
Physicochemical and Chemical Properties
The key physicochemical properties of 3,6-Dichloropyridazine-4-carbonitrile are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₅HCl₂N₃ | [1] |
| Molecular Weight | 173.99 g/mol | [2] |
| Melting Point | 105-106 °C | [3] |
| Boiling Point (Predicted) | 360.8 ± 37.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [4] |
| Flash Point (Predicted) | 172.0 ± 26.5 °C | [3] |
| LogP (Predicted) | 1.10 - 1.5 | [1][4] |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | [1][3] |
| Appearance | Light yellow solid | [3] |
Chemical Identifiers
Accurate identification of chemical compounds is critical for research and regulatory purposes.
| Identifier | Value | Reference(s) |
| CAS Number | 35857-93-3 | [1] |
| IUPAC Name | 3,6-dichloropyridazine-4-carbonitrile | [1] |
| SMILES | C1=C(C(=NN=C1Cl)Cl)C#N | [1] |
| InChI | InChI=1S/C5HCl2N3/c6-4-1-3(2-8)5(7)10-9-4/h1H | [1] |
| InChIKey | PEVHRZSJJSZRFC-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The primary synthetic route to 3,6-Dichloropyridazine-4-carbonitrile involves the dehydration of the corresponding carboxamide precursor. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, providing a handle for introducing diverse functionalities, a key feature exploited in medicinal chemistry.
Experimental Protocol: Synthesis from 3,6-Dichloropyridazine-4-carboxamide
A common and effective method for synthesizing 3,6-Dichloropyridazine-4-carbonitrile is the dehydration of 3,6-dichloropyridazine-4-carboxamide using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[3]
Reaction Scheme:
-
Reactants: 3,6-Dichloropyridazine-4-carboxamide, Phosphorus oxychloride (POCl₃)
-
Solvent: Dichloromethane (for workup)
-
Procedure:
-
A mixture of 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol) and phosphorus oxychloride (50 mL) is heated to reflux for 1 hour.[3]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under vacuum to remove excess POCl₃.[3]
-
The residue is dissolved in dichloromethane.[3]
-
The resulting organic solution is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[3]
-
The solvent is removed by concentration under vacuum.[3]
-
The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:5 ratio), to yield the title compound as a light yellow solid (5.1 g, 99% yield).[3]
-
Synthesis of 3,6-Dichloropyridazine-4-carbonitrile.
Applications in Drug Discovery
3,6-Dichloropyridazine-4-carbonitrile is a key building block for creating more complex molecules with therapeutic potential. Its most prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]
Role in PROTAC Development
PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[6] A PROTAC typically consists of three parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
3,6-Dichloropyridazine-4-carbonitrile serves as an excellent scaffold for constructing these linkers or for attachment to the warhead or E3 ligase ligand. The two chlorine atoms offer differential reactivity, allowing for sequential and controlled addition of other molecular fragments, which is crucial for building the complex PROTAC architecture.
Generalized PROTAC mechanism involving a pyridazine-derived molecule.
Spectroscopic Data
While experimental spectra for 3,6-Dichloropyridazine-4-carbonitrile are not widely published, data for its core scaffold and predicted mass spectrometry values provide valuable characterization information.
Predicted Mass Spectrum: Predicted m/z values for various adducts of the target molecule have been calculated.[7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.96204 |
| [M+Na]⁺ | 195.94398 |
| [M-H]⁻ | 171.94748 |
| [M+NH₄]⁺ | 190.98858 |
Representative Spectra of the Core Scaffold (3,6-Dichloropyridazine, CAS 141-30-0):
-
¹H NMR: A single peak is observed in deuterochloroform at approximately 7.51 ppm, corresponding to the two equivalent protons on the pyridazine ring.[8]
-
IR Spectrum: The infrared spectrum shows characteristic peaks corresponding to the aromatic C-H and C-N stretching vibrations.[9][10][11]
Safety and Handling
3,6-Dichloropyridazine-4-carbonitrile is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description | Reference(s) |
| H302 | Harmful if swallowed | [1][3] |
| H312 | Harmful in contact with skin | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H332 | Harmful if inhaled | [1] |
| H335 | May cause respiratory irritation | [1] |
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a cool, dry place, away from incompatible materials. Recommended storage is at -20°C for long-term stability.[2]
References
- 1. 3,6-Dichloropyridazine-4-carbonitrile | C5HCl2N3 | CID 12370915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. echemi.com [echemi.com]
- 4. 3,6-Dichloropyridazine-4-carbonitrile | CAS#:35857-93-3 | Chemsrc [chemsrc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3,6-dichloropyridazine-4-carbonitrile (C5HCl2N3) [pubchemlite.lcsb.uni.lu]
- 8. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
